- Synthesis of aryl alkyl ethers by alkylation of phenols with quaternary ammonium salts, Acta Chimica Slovenica, 2010, 57(1), 29-36

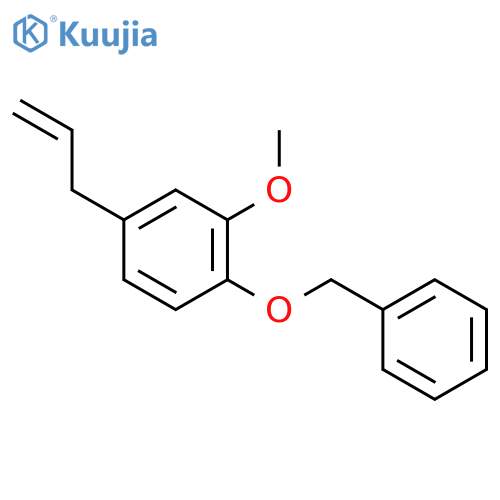

Cas no 57371-42-3 (4-Allyl-1-(benzyloxy)-2-methoxybenzene)

4-Allyl-1-(benzyloxy)-2-methoxybenzene 化学的及び物理的性質

名前と識別子

-

- Benzene,2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-

- 4-allyl-2-methoxyphenyl benzyl ether

- Eugenol benzyl ether

- 4-allyl-1-benzyloxy-2-methoxybenzene

- 4-Benzyloxy-3-methoxyallylbenzene

- benzyl eugenol

- Benzyleugenolexcloveleafoil

- eugenol Bn ether

- Eugenyl benzyl ether

- 4-Allyl-1-(benzyloxy)-2-methoxybenzene

-

- MDL: MFCD00098119

計算された属性

- せいみつぶんしりょう: 254.13100

じっけんとくせい

- PSA: 18.46000

- LogP: 4.00270

4-Allyl-1-(benzyloxy)-2-methoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB241221-1g |

4-Allyl-1-(benzyloxy)-2-methoxybenzene; . |

57371-42-3 | 1g |

€197.00 | 2025-02-21 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2458-250mg |

1-(benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene |

57371-42-3 | 95% | 250mg |

¥138.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390478-1g |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 97% | 1g |

¥678.00 | 2024-05-08 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2458-5g |

1-(benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene |

57371-42-3 | 95% | 5g |

¥1663.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2458-1g |

1-(benzyloxy)-2-methoxy-4-(prop-2-en-1-yl)benzene |

57371-42-3 | 95% | 1g |

¥416.0 | 2024-04-18 | |

| Crysdot LLC | CD12059601-5g |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 97% | 5g |

$349 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1226115-5g |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 95% | 5g |

$550 | 2024-06-03 | |

| abcr | AB241221-500 mg |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 500MG |

€165.80 | 2023-01-26 | ||

| TRC | A128885-500mg |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 500mg |

$ 235.00 | 2022-06-08 | ||

| TRC | A128885-1000mg |

4-Allyl-1-(benzyloxy)-2-methoxybenzene |

57371-42-3 | 1g |

$ 390.00 | 2022-06-08 |

4-Allyl-1-(benzyloxy)-2-methoxybenzene 合成方法

ごうせいかいろ 1

4-Allyl-1-(benzyloxy)-2-methoxybenzene Raw materials

4-Allyl-1-(benzyloxy)-2-methoxybenzene Preparation Products

4-Allyl-1-(benzyloxy)-2-methoxybenzene 関連文献

-

1. 398. The nitration of some derivatives of eugenolG. R. Clemo,J. H. Turnbull J. Chem. Soc. 1949 1870

-

2. Index of subjects, 1949

4-Allyl-1-(benzyloxy)-2-methoxybenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 57371-42-3 and Product Name: 4-Allyl-1-(benzyloxy)-2-methoxybenzene

The compound with the CAS number 57371-42-3 and the product name 4-Allyl-1-(benzyloxy)-2-methoxybenzene represents a significant area of interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in various biochemical pathways and drug development processes. The presence of both allyl and benzyloxy functional groups, combined with a methoxy substituent, makes this molecule a versatile candidate for further exploration in medicinal chemistry.

In recent years, the study of aromatic compounds with substituents that can influence electronic properties and biological activity has been a focal point in synthetic organic chemistry. The 4-Allyl-1-(benzyloxy)-2-methoxybenzene structure exemplifies such a compound, where the aromatic ring is modified by these specific functional groups. This modification can lead to altered reactivity and interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.

One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. The methoxy group, known for its ability to enhance lipophilicity, can improve the blood-brain barrier penetration of drug candidates. This property is particularly crucial for treating conditions such as Alzheimer's disease and Parkinson's disease, where accessing the central nervous system is essential for therapeutic efficacy. Recent studies have shown that compounds with similar structural motifs can modulate neurotransmitter release and receptor activity, offering promising avenues for drug discovery.

The allyl group in the molecule also contributes to its chemical diversity. Allyl-substituted aromatic compounds often exhibit enhanced stability against oxidative degradation, which is a desirable trait in pharmaceuticals. Additionally, the allyl group can participate in various chemical reactions, such as cross-coupling reactions, which are widely used in the synthesis of complex molecules. This reactivity makes 4-Allyl-1-(benzyloxy)-2-methoxybenzene a valuable intermediate in multi-step synthetic routes towards more complex pharmacophores.

Another area where this compound shows promise is in the field of anti-inflammatory agents. The benzyloxy group is known to influence molecular interactions with enzymes and receptors involved in inflammatory pathways. By modulating these interactions, compounds like 4-Allyl-1-(benzyloxy)-2-methoxybenzene could potentially reduce inflammation without the side effects associated with traditional anti-inflammatory drugs. Preliminary research indicates that derivatives of this compound may have significant therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-Allyl-1-(benzyloxy)-2-methoxybenzene involves a series of well-established organic reactions that highlight its synthetic accessibility. The use of palladium-catalyzed cross-coupling reactions allows for efficient introduction of both allyl and benzyloxy groups onto the aromatic ring. These reactions are highly regioselective, ensuring that the functional groups are incorporated at specific positions on the ring. This precision is crucial for maintaining the desired biological activity of the final product.

In conclusion, the compound with CAS number 57371-42-3 and product name 4-Allyl-1-(benzyloxy)-2-methoxybenzene represents a fascinating subject of study in medicinal chemistry. Its unique structural features and potential applications in treating neurological disorders and inflammation make it a compelling candidate for further research and development. As our understanding of biochemical pathways continues to evolve, compounds like this will play an increasingly important role in shaping the future of pharmaceuticals.

57371-42-3 (4-Allyl-1-(benzyloxy)-2-methoxybenzene) 関連製品

- 2680850-49-9(benzyl N-(5-chloro-2-cyanophenyl)-N-(pyridin-2-yl)methylcarbamate)

- 1592777-37-1(1-Hexanone, 3-amino-1-cyclopropyl-)

- 1844239-89-9(trans-2-(3,5-dimethylphenyl)aminocyclohexan-1-ol)

- 1251650-24-4(N-benzyl-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide)

- 180297-57-8(2-Methanesulfonyl-5-nitrobenzonitrile)

- 1421314-91-1(2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

- 1023351-28-1(N-Propyl(4-(N-propylcarbamoyl)(1,4-diazaperhydroepinyl))formamide)

- 325763-68-6(1,4-dimethyl 2-(2-chloroacetamido)benzene-1,4-dicarboxylate)

- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)

- 2060027-59-8(1(2H)-Phthalazinone, 6-(trifluoromethyl)-)